Cucurbitacin S

Overview

Description

Cucurbitacin S is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds . Cucurbitacins are known for their bitter taste and have been studied for their various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Cucurbitacin S: A Comprehensive Review of its Mechanism of Action

This compound, also known as Cucurbitacins, is a class of secondary metabolites primarily present in the plant kingdom, especially in the Cucurbitaceae family . This compound has been extensively studied for its significant biological activities, including anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .

Target of Action

The primary targets of this compound are the JAK/STAT3 signaling pathway , ATP citrate lyase (ACYL) , and the protein GRP78 . These targets play essential roles in the activation, proliferation, and maintenance of cells .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the JAK/STAT3 signaling pathway , downregulates the GRP78/FOXM1/KIF20A signaling pathway by targeting the protein GRP78 , and inhibits ATP citrate lyase (ACYL) in a dose-dependent manner .

Biochemical Pathways

The affected pathways include the JAK/STAT3 signaling pathway and the GRP78/FOXM1/KIF20A signaling pathway . The inhibition of these pathways leads to downstream effects such as the suppression of cell proliferation and the induction of apoptosis .

Pharmacokinetics

This compound exhibits a large volume of distribution . After intravenous administration, it is distributed in large volume 51.65 L/kg and exhibits high tissue to plasma concentration ratios of 60–280-folds in many organs . The maximum concentration (C max) is 0.0097 and 0.03124 mg/L in 1 h, with 2 and 4 mg/kg extracted from natural sources, while C max is 3.41 × 10 −5 mg/L in 3 h with 8 mg/kg from commercial sources .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, the induction of apoptosis , and the considerable inhibition of tumor growth .

Biochemical Analysis

Biochemical Properties

Cucurbitacin S is a tetracyclic triterpene produced by members of the Cucurbitaceae family . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The typical metabolic reactions of biotransformation of this compound involve phase I reactions, such as hydrolysis, oxidation, dehydration, and demethylation, and phase II reactions, such as glucuronide binding .

Cellular Effects

This compound has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Cucurbitacin B’s dose-dependent inhibition of ATP citrate lyase, or ACYL, is proposed as the anticancer mechanism of Cucurbitacin, in in vitro and in vivo prostate tumor models .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, in vivo, Cucurbitacin B pre-treatment considerably inhibited PC-3 xenograft growth in athymic mice compared to controls after 31 days .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin S involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes cyclization, oxidation, and glycosylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnology and chemical engineering have made it possible to produce cucurbitacins in larger quantities through microbial fermentation and plant cell cultures .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin S undergoes various chemical reactions, including:

Reduction: Used to modify the oxidation state of the compound, often to study its different biological activities.

Substitution: Involves replacing one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Cucurbitacin S is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds in the cucurbitacin family include:

- Cucurbitacin A

- Cucurbitacin B

- Cucurbitacin C

- Cucurbitacin D

- Cucurbitacin E

- Cucurbitacin I

- Cucurbitacin Q

- Cucurbitacin R

Each of these compounds has distinct biological activities and structural differences, making them valuable for various research and therapeutic applications .

Biological Activity

Cucurbitacin S is a member of the cucurbitacin family, which consists of highly oxidized tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family. These compounds have garnered significant attention due to their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Cucurbitacins

Cucurbitacins are known for their antitumor , anti-inflammatory , hepatoprotective , and antimicrobial effects. They exert their biological activities through various mechanisms, including the modulation of cell signaling pathways and the induction of apoptosis in cancer cells. While much research has focused on cucurbitacins B, D, and E, this compound is emerging as a compound of interest due to its unique structural properties and biological effects.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines. The following table summarizes key findings related to its anticancer effects:

| Cancer Type | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | Induction of apoptosis | Cell cycle arrest at G2/M phase |

| Lung Cancer | A549 | Inhibition of proliferation | Modulation of cyclin expression |

| Liver Cancer | HepG2 | Cytotoxic effects | Induction of autophagy |

| Colon Cancer | HCT-116 | Growth inhibition | Inhibition of JAK/STAT3 signaling |

This compound has been shown to inhibit cell proliferation and induce apoptosis in breast and lung cancer cell lines through the modulation of key regulatory proteins involved in cell cycle progression and survival pathways .

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Cycle Progression: this compound disrupts the normal cell cycle, leading to G2/M phase arrest. This is achieved by downregulating cyclins such as cyclin D1 and cdc-2, which are critical for cell cycle progression .

- Induction of Apoptosis: The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action results in increased apoptotic cell death in cancer cells .

- Modulation of Signaling Pathways: this compound interferes with several signaling pathways involved in cancer progression, including the JAK/STAT3 and Raf/MEK/ERK pathways. By inhibiting these pathways, it reduces tumor growth and enhances sensitivity to other chemotherapeutic agents .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . This makes it a potential candidate for treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Absorption: Rapid absorption post-administration has been observed, indicating a potential for effective systemic delivery.

- Distribution: Studies suggest that this compound has a high volume of distribution, allowing it to reach various tissues effectively .

- Metabolism: The compound undergoes metabolic transformations that may enhance or reduce its biological activity. Glucuronidation and sulfation are key metabolic pathways identified for cucurbitacins .

Case Studies

Recent case studies have highlighted the efficacy of this compound in combination therapies:

- Combination with Docetaxel: In vitro studies demonstrated that combining this compound with docetaxel significantly enhanced growth inhibition in human laryngeal cancer cells compared to monotherapy .

- Synergistic Effects: Research indicates that this compound may sensitize resistant cancer cells to conventional therapies, providing a promising avenue for overcoming treatment resistance .

Properties

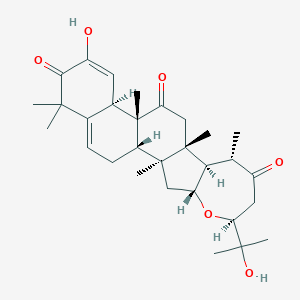

IUPAC Name |

(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLRWSUZLFUTO-PQNVQGKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975565 | |

| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60137-06-6 | |

| Record name | Cucurbitacin S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.